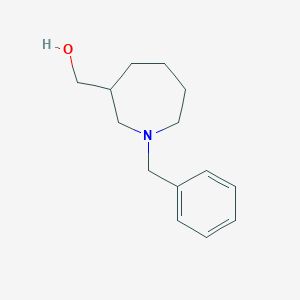

(1-Benzylazepan-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

109887-33-4 |

|---|---|

Molecular Formula |

C14H21NO |

Molecular Weight |

219.32 g/mol |

IUPAC Name |

(1-benzylazepan-3-yl)methanol |

InChI |

InChI=1S/C14H21NO/c16-12-14-8-4-5-9-15(11-14)10-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2 |

InChI Key |

YFXFXUHBQMBARD-UHFFFAOYSA-N |

SMILES |

C1CCN(CC(C1)CO)CC2=CC=CC=C2 |

Canonical SMILES |

C1CCN(CC(C1)CO)CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of 1 Benzylazepan 3 Yl Methanol Derivatives

Sophisticated Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural determination of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods reveal detailed information about the atomic composition and bonding within the (1-Benzylazepan-3-yl)methanol framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques (e.g., ¹H-NMR, ¹³C-NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide unambiguous evidence for its covalent framework and stereochemistry.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound would display characteristic signals for each unique proton environment. The aromatic protons of the benzyl (B1604629) group are expected to appear in the downfield region, typically between δ 7.2 and 7.4 ppm. The benzylic methylene protons (-CH₂-Ph) would likely resonate as a singlet or a pair of doublets around δ 3.6 ppm. The protons on the seven-membered azepane ring would exhibit complex multiplets in the aliphatic region (δ 1.5-3.0 ppm) due to spin-spin coupling. The hydroxymethyl protons (-CH₂OH) and the proton on the chiral center (C3-H) would also have distinct chemical shifts.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. docbrown.info The aromatic carbons of the benzyl group would show signals in the δ 127-138 ppm range. The benzylic carbon is expected around δ 60-65 ppm, while the carbons of the azepane ring would appear in the upfield region (δ 25-60 ppm). The hydroxymethyl carbon (-CH₂OH) would typically resonate around δ 65-70 ppm. researchgate.netmdpi.com

2D NMR Spectroscopy (NOESY): Two-dimensional techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for conformational analysis. acs.org NOESY experiments reveal through-space correlations between protons that are in close proximity, which helps in determining the relative stereochemistry and the preferred conformation of the flexible azepane ring. For instance, NOE correlations could help establish the spatial relationship between the substituent at the C3 position and the protons on the azepane ring.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Assignment | ¹H-NMR Chemical Shift (δ, ppm) | ¹³C-NMR Chemical Shift (δ, ppm) |

| Aromatic-H (Benzyl) | 7.40-7.20 (m, 5H) | 138.5 (quat. C), 129.0 (2C), 128.2 (2C), 127.0 |

| Benzylic-CH₂ | 3.65 (s, 2H) | 62.5 |

| Azepane-CH₂ (C2, C7) | 2.90-2.60 (m, 4H) | 58.0, 55.5 |

| Azepane-CH (C3) | 2.20 (m, 1H) | 40.5 |

| Azepane-CH₂ (C4, C5, C6) | 1.80-1.50 (m, 6H) | 30.0, 28.5, 26.0 |

| Hydroxymethyl-CH₂ | 3.50 (d, 2H) | 68.0 |

| Hydroxyl-OH | 2.50 (br s, 1H) | - |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.czmdpi.comnist.gov The FTIR spectrum of this compound would show several characteristic absorption bands that confirm its structure.

The presence of the hydroxyl group (-OH) from the methanol (B129727) substituent would be indicated by a broad, strong absorption band in the region of 3200-3500 cm⁻¹. uomustansiriyah.edu.iqresearchgate.net The C-H stretching vibrations of the aromatic benzyl group would appear as sharp peaks just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the azepane and methylene groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). mdpi.com Other key absorptions include the C-N stretching of the tertiary amine within the azepane ring (around 1100-1200 cm⁻¹) and the C-O stretching of the primary alcohol (around 1050 cm⁻¹). vscht.cz Aromatic C=C stretching vibrations from the benzyl ring are expected in the 1450-1600 cm⁻¹ region. s-a-s.org

Table 2: Characteristic FTIR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| O-H Stretch | Alcohol | 3500 - 3200 (broad, strong) |

| C-H Stretch | Aromatic (Benzyl) | 3100 - 3000 (sharp, medium) |

| C-H Stretch | Aliphatic (Azepane, CH₂) | 2960 - 2850 (strong) |

| C=C Stretch | Aromatic Ring | 1600, 1500, 1450 (medium to weak) |

| C-N Stretch | Tertiary Amine | 1200 - 1100 (medium) |

| C-O Stretch | Primary Alcohol | 1050 - 1000 (strong) |

| C-H Bend | Aromatic (out-of-plane) | 770 - 730 and 710 - 690 (strong) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. researchgate.netnih.govmdpi.com For this compound (molecular formula C₁₄H₂₁NO), HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺, confirming its elemental formula with a high degree of confidence.

In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. miamioh.edu Under electron ionization (EI) or collision-induced dissociation (CID), the molecule breaks apart in a predictable manner. A key fragmentation pathway for N-benzyl derivatives involves the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium cation ([C₇H₇]⁺) at m/z 91, which is often the base peak in the spectrum. researchgate.netcore.ac.uknist.gov Other significant fragments could arise from the loss of the hydroxymethyl group (-CH₂OH, 31 Da) or from cleavages within the azepane ring. researchgate.net

Table 3: Plausible HRMS Fragmentation Data for this compound

| m/z (calculated) | Ion Formula | Description |

| 220.1701 | [C₁₄H₂₂NO]⁺ | [M+H]⁺ Molecular Ion |

| 202.1596 | [C₁₄H₂₀N]⁺ | Loss of H₂O |

| 188.1439 | [C₁₃H₁₈N]⁺ | Loss of CH₂OH |

| 129.1021 | [C₈H₁₃N]⁺ | Azepane ring fragment after benzyl loss |

| 91.0548 | [C₇H₇]⁺ | Tropylium ion (base peak) |

X-ray Crystallography for Absolute Configuration and Three-Dimensional Structure

While spectroscopic methods provide excellent data on connectivity and functional groups, single-crystal X-ray crystallography offers the most definitive and detailed three-dimensional structural information. researchgate.net

Determination of Single Crystal Structure and Stereochemistry

Growing a suitable single crystal of a this compound derivative allows for its analysis by X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be determined with very high precision. nih.govmdpi.commdpi.com

Crucially, for a chiral molecule like this compound, X-ray crystallography can establish the absolute configuration of the stereocenter at the C3 position, provided a heavy atom is present or by using specific crystallographic techniques. acs.orgacs.org The analysis also reveals the preferred conformation of the flexible seven-membered azepane ring in the solid state, which often adopts a twist-chair or twist-boat conformation to minimize steric strain. This solid-state structure provides a valuable reference point for understanding its conformational dynamics in solution, as studied by NMR. nih.govresearchgate.net

Table 5: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z (molecules/unit cell) | 4 |

Computational and Theoretical Investigations of 1 Benzylazepan 3 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. uni-muenchen.dedamascusuniversity.edu.sy By utilizing functionals that relate the electron density to the total energy, DFT allows for the accurate prediction of molecular geometries and electronic properties. A common approach involves using hybrid functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a suitable basis set like 6-31G(d,p) to perform calculations. damascusuniversity.edu.synih.gov

Geometry optimization is a fundamental DFT procedure that locates the minimum energy structure of a molecule on its potential energy surface. This process yields precise information about bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional arrangement of the atoms.

Once the geometry is optimized, various electronic properties can be calculated to describe the molecule's reactivity and stability. nih.gov Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.govnih.gov Other calculated properties, such as ionization potential, electron affinity, and global reactivity descriptors, further characterize the molecule's electronic behavior.

Table 1: Calculated Electronic Properties of (1-Benzylazepan-3-yl)methanol (Illustrative)

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.25 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.98 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.27 | Indicator of chemical stability and reactivity. |

| Ionization Potential | 6.25 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | 0.98 | The energy released when an electron is added to the molecule. |

To gain deeper insight into the chemical bonding and charge distribution within this compound, advanced analytical methods are employed on the DFT-calculated wavefunction. The theory of Atoms in Molecules (AIM), developed by Bader, analyzes the topology of the electron density to characterize chemical bonds and identify critical points that define atomic interactions. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge transfer and intermolecular interactions by transforming the calculated wavefunction into a set of localized orbitals. This method provides information on atomic charges, hybridization, and the delocalization of electron density, which is crucial for understanding stabilizing interactions within the molecule. The distribution of Mulliken atomic charges, for instance, reveals the partial positive or negative charges on each atom, highlighting electrostatic potential sites and predicting regions susceptible to nucleophilic or electrophilic attack.

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms in this compound (Illustrative)

| Atom | Atomic Charge (a.u.) |

|---|---|

| N1 (Azepane) | -0.45 |

| C (Benzyl CH₂) | -0.12 |

| C3 (Azepane) | +0.05 |

| O (Methanol) | -0.68 |

| H (Hydroxyl) | +0.42 |

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures. dntb.gov.ua Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govnih.gov

The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR parameters. dergipark.org.tr By computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, theoretical chemical shifts can be determined. These predicted values, when referenced against a standard compound like tetramethylsilane (TMS), provide a theoretical spectrum that aids in the assignment of experimental signals. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational dynamics not fully captured in the gas-phase calculations. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzyl-CH₂ | 3.60 | 63.1 |

| Benzyl-Aromatic | 7.25-7.35 | 127.0-129.5 |

| Azepane-H3 | 1.90 | 40.5 |

| Methanol-CH₂ | 3.45 | 65.8 |

| Methanol-OH | 2.50 | - |

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. mdpi.com This involves locating and characterizing stationary points, including minima (reactants, intermediates, and products) and first-order saddle points, known as transition states (TS). nih.gov

Molecular Modeling and Simulation for Conformational and Dynamic Behavior

While quantum chemical methods provide high accuracy for electronic properties, they are computationally intensive. For studying the conformational flexibility and dynamic behavior of larger molecules, molecular modeling and simulation techniques offer a more efficient alternative.

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecular system. nih.gov It relies on force fields—sets of parameters and equations that describe the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

Table 4: Relative Energies of Hypothetical Conformers of this compound (Illustrative)

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Global minimum, chair-like azepane, equatorial substituents | 0.00 |

| 2 | Chair-like azepane, axial hydroxymethyl group | 1.52 |

| 3 | Twist-chair azepane conformation | 2.89 |

| 4 | Boat-like azepane conformation | 5.10 |

Molecular Dynamics (MD) Simulations for Investigating Dynamic Conformational Preferences

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules, offering insights into their flexibility and conformational landscapes. For a molecule like this compound, the conformational flexibility of the seven-membered azepane ring is a key determinant of its biological activity. The conformational diversity of substituted azepanes is often crucial for their bioactivity lifechemicals.com.

MD simulations can reveal the accessible conformations of the azepane ring, which can exist in various chair, boat, and twist-boat forms. The presence and orientation of the benzyl (B1604629) and methanol (B129727) substituents significantly influence the conformational equilibrium. A study on helical peptides incorporating azepane-based β-amino acids highlighted how the azepane moiety can induce specific secondary structures, demonstrating the ring's conformational impact chemrxiv.org.

The dynamic interplay of intramolecular and intermolecular interactions, such as hydrogen bonding and solvent effects, can be meticulously studied through MD simulations. For instance, simulations can predict the stability of different conformers in various solvent environments, which is critical for understanding its behavior in physiological conditions.

Table 1: Illustrative Conformational Analysis Data from MD Simulations of a Substituted Azepane Analog

| Conformational State | Dihedral Angle (degrees) | Population (%) | Key Intramolecular Interactions |

| Chair-like | 120-140 | 65 | Hydrogen bond between ring nitrogen and substituent |

| Boat-like | 50-70 | 25 | van der Waals interactions between substituents |

| Twist-boat | 80-100 | 10 | Minimal steric hindrance |

Note: This table is illustrative and based on general principles of azepane conformational analysis, not on specific data for this compound.

Rational Molecular Design and Optimization of Synthetic Pathways based on Computational Insights

Computational chemistry provides invaluable tools for the rational design of molecules and the optimization of their synthetic routes. openmedicinalchemistryjournal.compatsnap.comnih.gov By understanding the electronic and steric properties of this compound and its intermediates, chemists can devise more efficient and selective synthetic strategies.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model reaction mechanisms, predict transition state energies, and calculate reaction yields. This information can guide the choice of reagents, catalysts, and reaction conditions. For example, computational studies can help in designing synthetic pathways for complex azepanes from simpler precursors. nih.gov

Furthermore, computational insights can aid in the design of novel derivatives of this compound with improved properties. By modeling the effects of different substituents on the azepane ring or the benzyl group, researchers can predict how these modifications will affect the molecule's conformation, solubility, and potential biological activity. This rational design approach accelerates the discovery of new therapeutic agents. nih.gov

Structure-Activity Relationship (SAR) Studies and Ligand Design through Computational Methods

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Computational methods are pivotal in elucidating these structure-activity relationships (SAR) and in designing ligands with high affinity and selectivity for their biological targets. nih.govnih.govresearchgate.net

Molecular Docking for Binding Mode Prediction and Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, providing insights into the binding mode and affinity. tandfonline.comresearchgate.netmdpi.com For this compound, docking studies could be performed against a variety of biological targets to identify potential therapeutic applications.

In a typical docking study, the 3D structure of the target protein is obtained from experimental data or homology modeling. The ligand is then placed in the binding site, and various algorithms are used to explore different binding poses, which are then scored based on their predicted binding energy. Studies on benzylamine-sulfonamide derivatives have successfully used molecular docking to understand their binding within the catalytic site of enzymes like monoamine oxidase B (MAO-B). tandfonline.comresearchgate.net Similarly, docking studies of benzimidazole derivatives have provided insights into their interactions with receptors like the Epidermal Growth Factor Receptor (EGFR). ukm.my

These studies often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are crucial for binding. This information is invaluable for the design of more potent and selective inhibitors.

Table 2: Example of Molecular Docking Results for a Benzylamine Derivative with a Target Protein

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Benzylamine Analog 1 | -8.5 | Tyr435, Phe343 | Pi-Pi Stacking |

| Benzylamine Analog 2 | -7.9 | Ser200, Gly199 | Hydrogen Bonding |

| Benzylamine Analog 3 | -9.2 | Ile444, Val210 | Hydrophobic Interaction |

Note: This table is illustrative and based on general findings for benzylamine derivatives, not specific data for this compound.

Prediction of Conformational Distortion upon Ligand-Target Binding

Upon binding to a target, a ligand may undergo conformational changes to adopt a bioactive conformation. Similarly, the protein target may also adjust its shape to accommodate the ligand, a phenomenon known as induced fit. MD simulations of the ligand-protein complex can be used to study these dynamic changes and the energetic penalties associated with them.

Understanding the conformational distortion upon binding is crucial for accurate predictions of binding affinity and for the design of ligands that require minimal conformational rearrangement to bind, which can lead to improved potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. wu.ac.th By developing mathematical models, QSAR can predict the activity of new, untested compounds. researchgate.net

For a series of azepane derivatives, a QSAR model could be built by calculating various molecular descriptors for each compound, such as electronic, steric, and hydrophobic properties. These descriptors are then correlated with the experimentally determined biological activity using statistical methods like multiple linear regression or partial least squares. A 3D-QSAR analysis of 1,4-oxazepane derivatives, which are structurally related to azepanes, successfully identified key structural features important for their affinity to the dopamine D4 receptor. nih.gov

The resulting QSAR model can then be used to guide the design of new this compound analogs with enhanced activity. The model can highlight which structural modifications are likely to be beneficial and which may be detrimental to the desired biological effect.

Research Applications and Future Directions of 1 Benzylazepan 3 Yl Methanol Scaffold

Utility in Organic Synthesis as a Chiral Building Block

The inherent chirality and functional handles of (1-Benzylazepan-3-yl)methanol make it an exemplary chiral building block. Chiral molecules are crucial in pharmaceutical and biological sciences, and the ability to use pre-existing, enantiomerically pure starting materials simplifies complex synthetic routes.

The azepane ring is a core structural motif in a variety of pharmacologically significant natural products and synthetic drugs. rsc.orgresearchgate.netlifechemicals.com Consequently, chiral azepane derivatives like this compound are highly sought-after precursors for the total synthesis of these complex molecules and their analogues. The synthesis of such compounds often requires precise control over stereochemistry, which can be efficiently achieved by starting with an optically active building block. acs.org

One of the most cited examples of a natural product featuring an azepane core is (-)-Balanol, a fungal metabolite known for its potent protein kinase C inhibitory activity. lifechemicals.com The synthesis of Balanol and its analogues often relies on the strategic construction or utilization of a substituted azepane ring. Chiral precursors ensure that the final product is obtained with the desired biological activity, which is often dependent on a specific stereoisomer. The this compound scaffold provides the necessary C3-oxygenation and a protected nitrogen, which are key features that can be elaborated into the more complex structures of such natural products.

| Compound Name | Class | Significance |

|---|---|---|

| (-)-Balanol | Natural Product (Fungal Metabolite) | Potent inhibitor of protein kinase C. lifechemicals.com |

| Tolazamide | Synthetic Drug | Oral blood glucose-lowering drug for type 2 diabetes. lifechemicals.com |

| Azelastine | Synthetic Drug | Potent, second-generation histamine (B1213489) antagonist. lifechemicals.com |

The this compound molecule is primed for a wide array of chemical modifications, making it an excellent intermediate for scaffold diversification in medicinal chemistry and drug discovery. researchgate.net The secondary alcohol and the tertiary amine functionalities serve as handles for introducing molecular diversity.

The hydroxyl group can undergo a variety of standard organic transformations. These reactions allow for the introduction of new functional groups and the extension of the molecular framework, which is a key strategy in developing libraries of compounds for biological screening.

| Reaction Type | Reagent Example(s) | Resulting Functional Group | Application |

|---|---|---|---|

| Oxidation | PCC, Swern, Dess-Martin | Ketone (Azepan-3-one) | Intermediate for further C-C bond formation |

| Esterification | Acid chlorides, Carboxylic acids (Fischer, Steglich) | Ester | Prodrug design, modification of solubility |

| Etherification | Alkyl halides (Williamson), Alcohols (Mitsunobu) | Ether | Alteration of steric and electronic properties |

| Substitution | Tosyl chloride then NaN3 | Azide (precursor to amine) | Introduction of new nitrogen-based functionalities |

Furthermore, the N-benzyl group serves as a common protecting group for the amine, which can be removed under hydrogenolysis conditions. The resulting secondary amine can then be functionalized through N-alkylation, N-acylation, or reductive amination, providing another axis for diversification. Methodologies such as ring-expansion of smaller rings (e.g., piperidines) or ring-closing reactions are also established strategies to build the azepane core, which can then be functionalized. rsc.org This versatility allows chemists to systematically modify the scaffold to explore structure-activity relationships (SAR) and optimize properties for drug development.

Ligand Design and Coordination Chemistry Based on the Azepane Backbone

Chiral amino alcohols are a privileged class of ligands in coordination chemistry, particularly for asymmetric catalysis. rsc.org The this compound scaffold, containing both a nitrogen atom and an oxygen atom, is well-suited for the design of bidentate ligands that can coordinate to a metal center.

The nitrogen and oxygen atoms in this compound can act as a bidentate [N, O] ligand, forming a stable chelate ring with a metal ion. Such ligands are crucial in asymmetric catalysis, where the chiral environment created by the ligand around the metal center induces enantioselectivity in chemical reactions. rsc.orgacs.org For example, chiral amino alcohol ligands have been successfully employed in the enantioselective addition of organozinc reagents to aldehydes. rsc.org

The synthesis of these ligands typically involves the reaction of the amino alcohol with a suitable metal precursor. The resulting metal complexes can be used as catalysts in a variety of transformations. The azepane backbone offers a unique seven-membered ring chelate, which differs from the more common five- or six-membered rings formed by prolinol or piperidine-based ligands, potentially leading to novel reactivity and selectivity.

| Metal Ion | Potential Application of the Complex |

|---|---|

| Zinc (Zn) | Asymmetric additions to carbonyls, aldol (B89426) reactions |

| Copper (Cu) | Asymmetric conjugate additions, cyclopropanations |

| Rhodium (Rh) | Asymmetric hydrogenation, hydroformylation |

| Ruthenium (Ru) | Asymmetric transfer hydrogenation, olefin metathesis |

| Palladium (Pd) | Asymmetric allylic alkylation, cross-coupling reactions |

The substituents on the scaffold also play a critical role.

N-Benzyl Group: The bulky N-benzyl group exerts a significant steric influence. nih.gov It can direct the approach of a substrate to the metal's active site, thereby enhancing stereoselectivity. Its electronic properties can also modulate the electron density on the nitrogen atom, affecting its coordination strength.

Chiral Center at C3: The stereocenter adjacent to the coordinating oxygen atom is fundamental for creating the chiral pocket around the metal. The absolute configuration of this center dictates the facial selectivity of reactions involving prochiral substrates.

Hemilability: The oxygen atom of the hydroxyl group can act as a hemilabile ligand. acs.org It can coordinate to the metal to form a stable precatalyst but may dissociate to open up a coordination site for the substrate during the catalytic cycle. This on/off binding is a crucial concept in modern catalyst design, allowing for both stability and high activity.

Future research will likely involve detailed conformational analysis of metal complexes derived from this scaffold using techniques like NMR spectroscopy and X-ray crystallography, combined with computational studies to rationalize the observed stereochemical outcomes in catalytic reactions. acs.org

Materials Science Applications of Azepane Derivatives

While the primary focus for chiral scaffolds like this compound is in pharmaceuticals and catalysis, the underlying azepane structure also has applications in materials science. The functional groups present in its derivatives can be leveraged for the synthesis of novel polymers and functional materials.

Azepane itself, also known as hexamethyleneimine, and its derivatives can be incorporated into polymer backbones. For instance, functionalized derivatives of ε-caprolactam (an azepan-2-one) are used in ring-opening polymerization to produce functional aliphatic polyamides. A derivative of this compound, after modification of the hydroxyl group to an appropriate polymerizable unit or transformation into a lactam, could serve as a chiral monomer. The incorporation of such a chiral, functional monomer into a polymer chain could impart unique properties, such as chiroptical activity or the ability to act as a polymeric support for catalysts.

Furthermore, N-heterocyclic compounds are being explored as organocatalysts or initiators for polymerization reactions. rsc.org For example, N-heterocyclic olefins (NHOs) have been shown to initiate the polymerization of acrylic monomers. rsc.org While not a direct application of this compound itself, this highlights the broader utility of N-heterocyclic scaffolds in polymer synthesis. The development of azepane-based initiators or catalysts could open new avenues for creating polymers with controlled architectures and functionalities. The presence of the azepane ring in a polymer can also influence its physical properties, such as thermal stability, solubility, and mechanical strength, making these derivatives interesting targets for the creation of advanced materials.

Integration into Functional Polymers and Advanced Materials

There is no specific information available in the reviewed literature regarding the integration of the this compound scaffold into functional polymers or advanced materials. The hydroxyl and secondary amine functionalities present in the molecule could theoretically serve as points for polymerization or for grafting onto other polymer backbones. The benzyl (B1604629) group could also influence the material's properties, potentially imparting hydrophobicity or enabling specific interactions. However, without experimental data, these possibilities remain speculative.

Exploration in the Development of New Materials with Tailored Properties

Similarly, the exploration of this compound in the development of new materials with tailored properties is not documented in the available research. The unique three-dimensional structure of the azepane ring and the presence of functional groups suggest that it could be a building block for materials with specific thermal, mechanical, or optical properties. Research in this area would be necessary to determine any potential applications.

Emerging Research Opportunities for this compound in Chemical Biology and Methodology Development

No specific emerging research opportunities for this compound in chemical biology or methodology development have been identified in the literature. The scaffold could potentially be used as a starting point for the synthesis of new bioactive molecules or as a tool for probing biological systems. In methodology development, it could serve as a model compound for new synthetic reactions. However, there is currently no published research to support these potential directions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.